N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(3-methylphenoxy)acetamide
Description
N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(3-methylphenoxy)acetamide is a synthetic small molecule featuring a tetrahydroquinoline core substituted at the 1-position with a benzoyl group and at the 7-position with a 2-(3-methylphenoxy)acetamide moiety.
Properties
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-2-(3-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3/c1-18-7-5-11-22(15-18)30-17-24(28)26-21-13-12-19-10-6-14-27(23(19)16-21)25(29)20-8-3-2-4-9-20/h2-5,7-9,11-13,15-16H,6,10,14,17H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHSJYMHTRFUCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(3-methylphenoxy)acetamide is a complex organic compound that belongs to the class of tetrahydroquinoline derivatives. These compounds are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential applications in medicinal chemistry.
The compound's chemical structure can be represented as follows:
- Molecular Formula : C23H22N2O3
- Molecular Weight : 378.43 g/mol
- SMILES Notation : CC(C)OC(=O)Nc1ccc2CCCN(C(=O)c2c1)=O
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate enzyme activities and influence various signaling pathways. The compound has shown promising results in inhibiting certain enzymes associated with fungal growth and proliferation.
Antibacterial Activity
Tetrahydroquinoline derivatives have also been explored for their antibacterial properties. Studies have shown that modifications in the chemical structure can lead to enhanced activity against various bacterial strains. The introduction of specific substituents can significantly impact the compound's interaction with bacterial enzymes or receptors.
Study 1: Antifungal Efficacy
In a study evaluating a series of N-substituted benzoyl-1,2,3,4-tetrahydroquinolyl derivatives, it was found that certain compounds exhibited remarkable antifungal activity with EC50 values significantly lower than commercial standards. For example:
| Compound | Target Fungus | EC50 (mg/L) |
|---|---|---|
| 5n | Valsa mali | 3.44 |
| 5n | Sclerotinia sclerotiorum | 2.63 |
This suggests that structural modifications similar to those found in this compound may yield compounds with enhanced antifungal properties .
Study 2: Antibacterial Screening
Another investigation focused on the antibacterial activity of tetrahydroquinoline derivatives against Staphylococcus aureus. The study highlighted that compounds with specific functional groups showed a marked reduction in bacterial viability compared to controls. The results indicate that further exploration into the biological activity of this compound could reveal similar antibacterial effects.
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties of Selected Analogues
*Estimated values based on structural similarity.
Preparation Methods
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (HOSu) in DCM or DMF, the reaction achieves 75–80% yield. The carboxylic acid is activated to an NHS ester, which reacts selectively with the primary amine.
Catalytic Direct Coupling
Recent advances employ ruthenium silicate (Ru/Si) zeolites under solvent-free conditions at 90°C, achieving 92% yield in <2 hours. This method minimizes solvent waste and simplifies purification.
Purification and Characterization
Final purification is accomplished via recrystallization from ethanol or column chromatography (silica gel, CH₂Cl₂:MeOH 95:5). Characterization data align with literature:
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¹H NMR : δ 7.8–7.2 (m, aromatic protons), δ 5.1 (s, NH), δ 4.3 (s, OCH₂CO).
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IR : Peaks at 1640 cm⁻¹ (amide C=O), 1515 cm⁻¹ (aromatic C=C).
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
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Regioselectivity : Competing acylation at the 7-position is avoided by using bulky bases (e.g., TEA) and low temperatures.
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Catalyst Reusability : Ru/Si zeolites can be recycled ≥5 times without significant loss in activity.
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Green Chemistry : Solvent-free conditions reduce environmental impact and cost .
Q & A
Q. What are the recommended methods for synthesizing N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(3-methylphenoxy)acetamide, and how is reaction progress monitored?
The synthesis typically involves multi-step reactions, starting with the formation of the tetrahydroquinoline core followed by benzoylation and acetamide coupling. Key steps include:
- Benzoylation : Use of benzoyl chloride under mild temperatures (20–40°C) in dichloromethane or toluene .
- Acetamide coupling : Reaction of 2-(3-methylphenoxy)acetic acid with the tetrahydroquinoline intermediate using coupling agents like EDC/HOBt.
- Monitoring : High-Performance Liquid Chromatography (HPLC) tracks intermediate purity, while Nuclear Magnetic Resonance (NMR) spectroscopy confirms structural integrity at each stage .
Q. How are physicochemical properties (e.g., molecular weight, solubility) determined for this compound?
- Molecular weight : Calculated using exact mass spectrometry (ESI-MS) or derived from the molecular formula (C26H24N2O3, theoretical MW: 416.5 g/mol) .
- Solubility : Experimentally assessed via shake-flask method in solvents like DMSO, methanol, or aqueous buffers at varying pH.
- Melting point : Differential Scanning Calorimetry (DSC) is recommended, though literature gaps exist for this compound .
Q. What analytical techniques are critical for characterizing structural purity?
- NMR (¹H and ¹³C) : Confirms substituent positions and absence of byproducts.
- Mass Spectrometry (MS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 417.5).
- HPLC with UV detection : Quantifies purity (>95% threshold for biological assays) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally similar analogs?
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Comparative SAR Analysis : Map bioactivity against substituent variations. For example:
Compound Substituent Bioactivity Source 3-methylphenoxy Anticancer 4-chlorophenyl Antimicrobial - Dose-Response Studies : Replicate assays under standardized conditions (e.g., IC50 in MCF-7 cells) to validate discrepancies .
Q. What strategies optimize reaction yields when synthesizing derivatives with low initial outputs (e.g., <20%)?
- Solvent Optimization : Replace low-boiling solvents (DCM) with toluene for higher-temperature stability .
- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps.
- Stepwise Purification : Use flash chromatography after each step to isolate intermediates, as demonstrated in tetrahydroisoquinoline syntheses achieving 76–82% yields .
Q. How can computational modeling predict target interactions for this compound?
- Docking Studies : Use AutoDock Vina to simulate binding to orexin-1 receptors or kinase domains.
- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories.
- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with the acetamide group) .
Q. What experimental designs validate mechanistic hypotheses (e.g., enzyme inhibition)?
- Kinetic Assays : Measure Km/Vmax shifts in presence of the compound (e.g., cytochrome P450 inhibition).
- Competitive Binding : Use fluorescent probes (e.g., ANS for hydrophobic pockets) to assess displacement.
- Gene Knockdown : CRISPR/Cas9-mediated silencing of putative targets to observe phenotypic rescue .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data in polar vs. non-polar solvents?
- Controlled Replicates : Conduct solubility tests in triplicate using USP-grade solvents.
- Purity Verification : Recheck via HPLC to rule out impurities affecting solubility .
- Temperature Gradients : Assess solubility at 25°C vs. 37°C to mimic physiological conditions .
Q. What methodologies reconcile divergent bioactivity results across cell lines?
- Cell Line Authentication : Confirm absence of cross-contamination (STR profiling).
- Pathway Enrichment Analysis : Use RNA-seq to identify differentially expressed genes in responsive vs. resistant lines.
- Cofactor Dependence : Test activity in media with/without serum to isolate compound-specific effects .
Structural and Functional Insights
Q. How does the 3-methylphenoxy group influence bioactivity compared to halogenated analogs?
- Electron-Donating Effects : The methyl group enhances lipophilicity (logP ≈ 3.2), improving membrane permeability vs. electron-withdrawing halogens (e.g., F, Cl) .
- Steric Effects : Bulkier substituents (e.g., benzyl) may reduce binding affinity to compact active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
